![molecular formula C13H14ClN3O B2628208 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile CAS No. 2199384-94-4](/img/structure/B2628208.png)
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile” has a molecular formula of C13H14ClN3O and a molecular weight of 263.73. It seems to be related to the family of tropane alkaloids, which are known to display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the construction of an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide .Molecular Structure Analysis
The molecular structure of “this compound” likely involves an 8-azabicyclo[3.2.1]octane scaffold, given its relation to the family of tropane alkaloids .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which include structures with nitrogen atoms such as pyridines and triazines, play a crucial role in the development of pharmaceuticals. These structures are found in a wide range of biologically active molecules, including anticancer agents, antiviral drugs, and kinase inhibitors for treating various diseases. For example, pyrrolopyridines or azaindoles have been noted for their biological activities, primarily as anticancer agents, with some showing other therapeutic effects (El-Gamal & Anbar, 2017). The structural and biological features of these compounds, including their potential as kinase inhibitors due to their ATP-mimicking structure, are of significant interest in drug discovery.
Antioxidant and Antimicrobial Applications
The antioxidant activity of phenolic compounds, such as Chlorogenic Acid, highlights the potential of nitrogen-containing heterocycles in contributing to health-promoting properties. These include anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, beneficial for treating metabolic syndrome (Santana-Gálvez et al., 2017). Additionally, their antimicrobial properties against a broad spectrum of organisms support their use in food preservation, emphasizing the role of such compounds in the food industry and beyond.
Synthesis and Reactivity of Heterocyclic Compounds
The development of synthetic methodologies for heterocyclic compounds, including pyridines and (iso)quinolines using propargylic alcohols, showcases the versatility of these structures in organic synthesis. Such strategies enable the rapid generation of compounds with broad biological activities, further underscoring the significance of heterocyclic scaffolds in medicinal chemistry (Mishra et al., 2022).
Propiedades
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJINEHBVLSWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
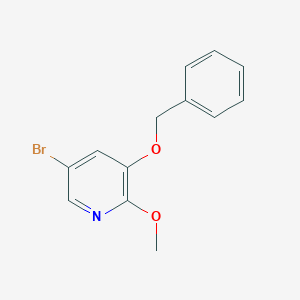
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)
![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

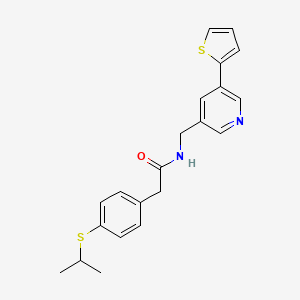

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)
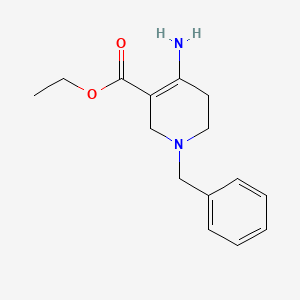
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)
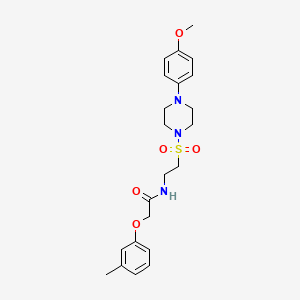
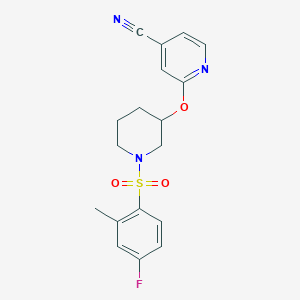
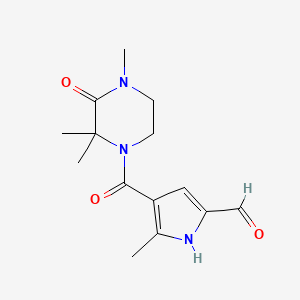
![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)

